2,5-Dimethoxy-4-ethylthionitrostyrene
Description
2,5-Dimethoxy-4-ethylthionitrostyrene is an organic compound with the molecular formula C12H15NO4S It is a derivative of nitrostyrene, characterized by the presence of methoxy groups at the 2 and 5 positions, an ethylthio group at the 4 position, and a nitro group attached to the styrene backbone
Properties
IUPAC Name |
1-ethylsulfanyl-2,5-dimethoxy-4-[(E)-2-nitroethenyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4S/c1-4-18-12-8-10(16-2)9(5-6-13(14)15)7-11(12)17-3/h5-8H,4H2,1-3H3/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKNRQPAJRMNCMS-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=C(C=C(C(=C1)OC)C=C[N+](=O)[O-])OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCSC1=C(C=C(C(=C1)OC)/C=C/[N+](=O)[O-])OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30660358 | |
| Record name | 1-(Ethylsulfanyl)-2,5-dimethoxy-4-[(E)-2-nitrovinyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30660358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
681160-70-3 | |
| Record name | 1-(Ethylsulfanyl)-2,5-dimethoxy-4-[(E)-2-nitrovinyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30660358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethoxy-4-ethylthionitrostyrene typically involves the condensation of 2,5-dimethoxybenzaldehyde with 4-ethylthio-nitroethane. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like ethanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the nitrostyrene derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethoxy-4-ethylthionitrostyrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroalkenes or nitroalkanes.
Reduction: Reduction of the nitro group can yield amines or hydroxylamines.
Substitution: Electrophilic aromatic substitution reactions can occur at the methoxy or ethylthio positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Reagents like bromine (Br2) or chlorinating agents can be used for halogenation reactions.
Major Products Formed
Oxidation: Nitroalkenes or nitroalkanes.
Reduction: Amines or hydroxylamines.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
2,5-Dimethoxy-4-ethylthionitrostyrene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2,5-Dimethoxy-4-ethylthionitrostyrene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors, modulating their activity and triggering downstream signaling cascades. For example, it may interact with serotonin receptors, influencing neurotransmitter release and neuronal activity. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethoxy-4-iodoamphetamine (DOI): A hallucinogenic compound with similar structural features.
2,5-Dimethoxy-4-bromoamphetamine (DOB): Another hallucinogenic compound with a bromine substituent.
2,5-Dimethoxy-4-methylamphetamine (DOM): A compound with a methyl group instead of an ethylthio group.
Uniqueness
2,5-Dimethoxy-4-ethylthionitrostyrene is unique due to the presence of the ethylthio group, which imparts distinct chemical and biological properties
Biological Activity
2,5-Dimethoxy-4-ethylthionitrostyrene is a compound that has garnered attention in pharmacological and toxicological research due to its complex biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
Chemical Name: this compound
CAS Number: 681160-70-3
Molecular Formula: C12H15N2O4S
Molecular Weight: 285.32 g/mol
The compound features a methoxy group and an ethylthio group, which contribute to its unique pharmacological profile.
This compound primarily interacts with serotonin receptors, particularly the 5-HT2A receptor. Research indicates that compounds with similar structures often exhibit psychedelic effects through this receptor pathway. The binding affinity to the 5-HT2A receptor is crucial for understanding its potential effects on mood and perception.
Binding Affinity Data
| Receptor Type | Binding Affinity (Ki) |
|---|---|
| 5-HT2A | 10–1000 nM |
| 5-HT1A | >2000 nM |
| TAAR1 | 20–3000 nM |
These values suggest that while the compound has a moderate affinity for the 5-HT2A receptor, it shows significantly lower affinity for the 5-HT1A receptor, indicating a potential for selective psychoactive effects.
Psychoactive Effects
Research has demonstrated that compounds similar to this compound can induce hallucinogenic effects in humans. These effects are often characterized by alterations in sensory perception, mood changes, and cognitive shifts. The activation of the 5-HT2A receptor is believed to play a significant role in these phenomena.
Toxicological Profile
The toxicological profile of this compound has been evaluated in various studies:
- Acute Toxicity: In animal models, acute exposure can lead to symptoms such as agitation, hallucinations, and cardiovascular changes.
- Chronic Exposure: Long-term effects are less documented but may include neurotoxicity and potential for dependency.
Case Studies
Several case studies have highlighted the biological activity of compounds related to this compound:
- Case Study on Serotonin Syndrome: A young male developed serotonin syndrome after consumption of a related compound (2C-B), exhibiting symptoms like hyperthermia and seizures. This underscores the importance of monitoring serotonin levels when using such compounds .
- Animal Studies: In controlled environments, doses of 10 mg/kg administered to rats resulted in significant behavioral changes consistent with hallucinogenic activity. These findings align with those observed in other phenethylamine derivatives .
Pharmacokinetics
The pharmacokinetic properties of this compound suggest that it is metabolized primarily by cytochrome P450 enzymes. Its lipophilic nature allows it to cross cell membranes easily, leading to widespread distribution within tissues.
Metabolic Pathways
The metabolic pathways involve:
- Phase I Metabolism: Oxidation by cytochrome P450 enzymes.
- Phase II Metabolism: Conjugation with glucuronides or sulfates.
This dual-phase metabolism is crucial for understanding both the efficacy and potential toxicity of the compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
